molecular formula C8H4ClFN2S B1420857 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole CAS No. 138426-27-4

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

Cat. No. B1420857
M. Wt: 214.65 g/mol
InChI Key: QVRAGNQDINFGNY-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (5-C3F1T) is a synthetic compound derived from thiadiazole and fluorophenyl, with a molecular weight of 257.54 g/mol. It is a colorless, crystalline solid with a melting point of 122-124°C and a boiling point of 259-262°C. 5-C3F1T is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as Cytotoxic Agents : Compounds structurally related to 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole have been synthesized and characterized as potential cytotoxic agents. These compounds were characterized using various methods including infrared, proton nuclear magnetic resonance, mass spectral data, elemental analysis, and X-ray powder diffraction (Gündoğdu et al., 2017).

  • Anticancer Properties : A study investigated the anticancer activity of 2-amino-1,3,4-thiadiazole based compounds, one of which is structurally similar to 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole, demonstrating potential in inhibiting tumor cell proliferation in various cancers including nervous system and peripheral cancers (Rzeski et al., 2007).

  • Spectroscopic Studies : Spectroscopic investigations have been conducted on thiadiazole derivatives, focusing on their fluorescence emission spectra, which could be relevant for the study of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Budziak et al., 2019).

  • Continuous Flow Synthesis : A continuous flow process was developed for the synthesis and derivatization of 1,2,4-thiadiazole heterocycles, highlighting efficient production methods that could apply to compounds like 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Baumann & Baxendale, 2017).

  • Topoisomerase II Poison Investigation : Research on 1,3,4-thiadiazole derivatives has shown some compounds to be human topoisomerase II poisons, which is significant for understanding the biological interactions of similar compounds like 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Plech et al., 2015).

  • Antimicrobial Agent Synthesis : Studies on thiadiazole derivatives have also included the synthesis of compounds with potential antimicrobial properties, relevant to the chemical class of 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole (Sah et al., 2014).

properties

IUPAC Name

5-chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-1-3-6(10)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRAGNQDINFGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251848
Record name 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

CAS RN

138426-27-4
Record name 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138426-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-fluorobenzamidine hydrochloride (0.385 g) in DCM (5 mL) was added perchloromethyl mercaptan (0.219 mL). The resulting mixture was cooled to 0° C., treated with 6 N NaOH (2 mL) and stirred for 30 min. The resulting mixture was diluted with water (10 mL) and extracted with DCM (20 mL). The organic layer was dried (MgSO4) and concentrated. Chromatography of the residue (0-20% EtOAc-hexanes) gave the title compound as a yellow-orange solid (0.43 g).
Quantity
0.385 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.219 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzenecarboximidamide (1.38 g, 10.0 mmol) and perchloromethyl mercaptan (1.07 ml, 10.0 mmol) in dichloromethane (10 ml) was added dropwise a solution of sodium hydroxide (1.60 g, 40.0 mmol) in water (4 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1.5 hours. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.82 g (84.7%) of the desired product as a solid.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
84.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
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Reactant of Route 6
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole

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